

Technical Guide: Safety & Handling of 4-(trans-4-Methylcyclohexyl)cyclohexanone[1]

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Compound of Interest

Compound Name:	4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS No.:	151772-66-6
Cat. No.:	B179048

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Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone characterized by its rigid aliphatic core.[1] It serves as a critical mesogenic building block for liquid crystal displays (LCDs) and a structural scaffold in drug discovery (e.g., dopamine D3 receptor antagonists).[1] Unlike simple ketones, its lipophilicity and stereochemical rigidity present unique challenges in solubility, purification, and bioavailability modeling.[1]

This guide synthesizes safety data, handling protocols, and operational workflows for researchers handling this compound in mg-to-kg quantities.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Understanding the physical state is the first step in risk mitigation.[1] Unlike its single-ring analogs, this bicyclic compound is typically a solid at room temperature.[1]

Property	Data / Characteristic	Operational Implication
Chemical Name	4-(trans-4-Methylcyclohexyl)cyclohexanone	Specific stereochemistry (trans, trans) affects reactivity. [1][2]
CAS Number	151772-66-6 (stereospecific)	Verify CoA against this CAS to avoid isomer contamination.[1]
Molecular Formula	C ₁₃ H ₂₂ O	MW: 194.31 g/mol .[1]
Physical State	White Crystalline Solid	Risk of dust formation; static discharge hazard.[1]
Melting Point	40–45 °C (approximate)	Low-melting solid; may fuse/clump during storage >25°C.
Solubility	Soluble in DCM, Toluene, THF	Poor water solubility; bioaccumulative potential.
Reactivity	Ketone (C=O)	Susceptible to reduction, Grignard addition, and oxidation.

Part 2: GHS Hazard Assessment & Toxicology

While specific toxicological data for this specific bicyclic isomer is often limited in public ECHA databases, structure-activity relationship (SAR) analysis with analogous bicyclic ketones (e.g., 4-propylcyclohexylcyclohexanone) dictates the following precautionary classifications.

Core Hazards (GHS Classification)

- H315 (Skin Irritation): Category 2.[1][3] The lipophilic nature allows dermal penetration, leading to irritation.[1]
- H319 (Eye Irritation): Category 2A.[1] Crystalline dust is a mechanical and chemical irritant. [1]

- H411 (Aquatic Toxicity): Toxic to aquatic life with long-lasting effects (inferred from LogP > 3).
[1]

Toxicology Insights (E-E-A-T)

- Mechanism of Action: As a lipophilic ketone, it can act as a membrane disruptor in high concentrations.[1]
- Sensitization: No strong evidence of sensitization, but repeated exposure to cyclohexyl derivatives can cause dermatitis.[1]
- Inhalation: Dust inhalation is the primary acute risk.[1] Low vapor pressure reduces volatility risks compared to simple ketones.[1]

Part 3: Strategic Handling & Engineering Controls

The "Low-Melting Solid" Challenge

Because this compound melts near 40°C, friction from scooping or grinding can cause it to melt and re-solidify into hard clumps.[1]

- Protocol: Chill the container to 4°C before weighing to maintain crystalline flow.
- Tooling: Use anti-static PTFE spatulas.[1] Avoid metal scoops if dry powder static is observed.[1]

Engineering Controls

- Primary Containment: ISO Class 5 Fume Hood or Powder Weighing Station.[1]
- Airflow: Minimum face velocity of 0.5 m/s.[1]
- Static Control: Ionizing bars are recommended during transfer of >10g quantities to prevent electrostatic discharge (ESD), as organic dusts can be explosive.[1]

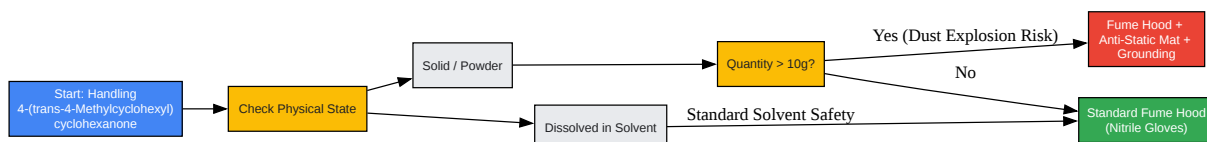
Personal Protective Equipment (PPE) Matrix

Zone	PPE Requirement	Rationale
Ocular	Chemical Splash Goggles	Protects against dust entry and splashes from solution.[1]
Dermal	Nitrile Gloves (Min 0.11mm)	Ketones degrade latex.[1] Double-gloving recommended for solutions.[1]
Respiratory	N95 (Solids) / Half-mask (Solutions)	N95 is sufficient for weighing; organic vapor cartridges needed for solvents.[1]

Part 4: Operational Protocols & Workflows

Risk Assessment Logic (Visualization)

Before initiating any experiment, use this logic flow to determine the necessary containment level.[1]



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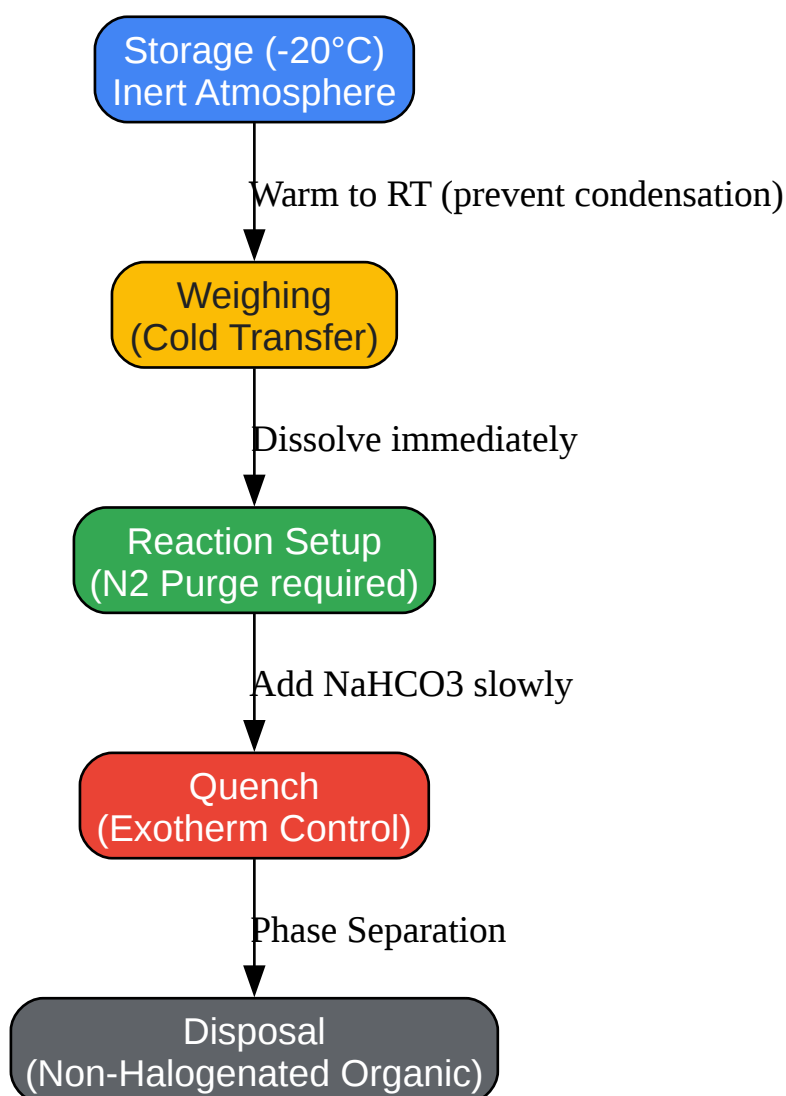
Figure 1: Decision matrix for determining engineering controls based on physical state and quantity.

Synthesis Workflow: Reductive Amination

A common application is converting this ketone to the amine (a pharmacophore).[1] The following protocol ensures safety during the hydride addition phase.

Protocol:

- Inerting: Purge reaction vessel with Nitrogen () for 15 mins.
- Dissolution: Dissolve ketone in anhydrous THF or DCM.
- Activation: Add amine source and mild acid catalyst (e.g., Acetic Acid).
- Reduction: Cool to 0°C. Add reducing agent (e.g., Sodium Triacetoxyborohydride) portion-wise to control exotherm and hydrogen evolution.[1]



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Figure 2: Operational workflow for synthesis, emphasizing temperature control and quenching safety.

Part 5: Storage & Disposal

Storage Stability[1]

- Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents "caking" of the low-melting solid.[1]
- Atmosphere: Hygroscopic potential is low, but storage under Argon/Nitrogen is Best Practice to prevent slow oxidation of the alpha-carbon.[1]
- Incompatibility: Keep away from strong oxidizing agents (e.g., Nitric Acid, Permanganates) and strong bases.[1][4]

Disposal Procedures

- Solid Waste: Dissolve in a combustible solvent (e.g., Acetone) and dispose of in the Non-Halogenated Organic Waste stream.[1]
- Aqueous Waste: If an aqueous workup is performed, the aqueous layer must be checked for organics.[1] Do not pour down the drain due to aquatic toxicity (H411).[1]

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(Note: Specific toxicological data for CAS 151772-66-6 is extrapolated from homologous bicyclic ketones due to the proprietary nature of this specific intermediate in many industrial applications.)[1]

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